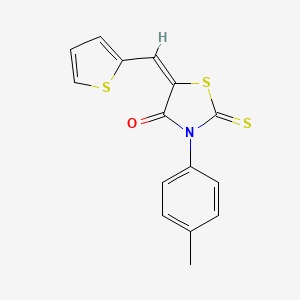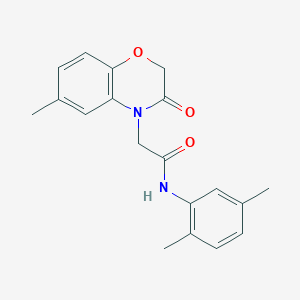![molecular formula C22H24N4O2 B4648291 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4648291.png)
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as LY-294002, is a small molecule inhibitor of phosphatidylinositol-3-kinase (PI3K). It was first synthesized in 1994 by researchers at Eli Lilly and Company. Since then, LY-294002 has been widely used in scientific research to study the PI3K signaling pathway and its role in various biological processes.
Wirkmechanismus
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide works by inhibiting the activity of PI3K, a key enzyme involved in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3K, this compound blocks the downstream signaling events that lead to these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis and metastasis in animal models of cancer. Additionally, this compound has been shown to modulate glucose metabolism and insulin signaling in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is its specificity for PI3K inhibition, which allows for the selective modulation of the PI3K signaling pathway without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency and selectivity compared to other PI3K inhibitors. Additionally, this compound has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide and the PI3K signaling pathway. One area of interest is the development of more potent and selective PI3K inhibitors for use in both basic research and clinical applications. Additionally, there is ongoing research into the role of PI3K in various disease states, including cancer, diabetes, and neurodegenerative diseases. Finally, there is interest in developing new therapeutic strategies that target the PI3K pathway, either alone or in combination with other therapies.
Wissenschaftliche Forschungsanwendungen
8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been used extensively in scientific research to study the PI3K signaling pathway and its role in various biological processes, including cell proliferation, survival, and metabolism. It has been used in both in vitro and in vivo experiments to investigate the effects of PI3K inhibition on various cellular processes and disease states.
Eigenschaften
IUPAC Name |
8-methyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-4-2-6-18-19(22(27)24-8-9-26-10-12-28-13-11-26)14-20(25-21(16)18)17-5-3-7-23-15-17/h2-7,14-15H,8-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYGKIPOOISAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4648212.png)
![1-(2-ethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4648225.png)
![(4-chlorophenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4648231.png)

![2-[(4-methylphenyl)amino]-2,4,5-triphenyl-4-cyclopentene-1,3-dione](/img/structure/B4648239.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4648246.png)
![N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4648254.png)
![1-(4-bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-pyrrolidinedione](/img/structure/B4648261.png)
![6-(4-methylphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4648262.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B4648263.png)
![ethyl 2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4648271.png)

![3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648297.png)
![1-[4-(5-{[(4-piperidinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol dihydrochloride](/img/structure/B4648305.png)
